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Abstract
N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine,

is a phenethylamine derivative.[1][2] Structurally, it is the N-methylated form of

homoveratrylamine (3,4-dimethoxyphenethylamine or DMPEA) and an O,O-dimethylated

analog of dopamine.[3][4] While it is utilized as a fundamental synthetic intermediate in the

preparation of various biologically active compounds, including the calcium channel blocker

Verapamil, its intrinsic pharmacological profile is not extensively documented in publicly

available literature.[1][5] This guide provides a comprehensive overview of the predicted

pharmacological characteristics of N-Methylhomoveratrylamine based on the structure-

activity relationships of related phenethylamine derivatives. It also outlines detailed

experimental protocols that would be necessary to fully elucidate its receptor binding affinities,

functional activities, and in vivo effects.

Chemical and Physical Properties
N-Methylhomoveratrylamine is a light yellow liquid at room temperature.[6] Its chemical

structure consists of a phenethylamine backbone with two methoxy groups substituted at the 3

and 4 positions of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine

side chain.[1][7]
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Property Value Reference

Molecular Formula C11H17NO2 [2]

Molecular Weight 195.26 g/mol [2][8]

CAS Number 3490-06-0 [2]

Boiling Point 160-161 °C at 13 mm Hg [5][8]

Density 1.059 g/mL at 25 °C [8]

Solubility
>29.3 µg/mL in aqueous

solution at pH 7.4
[2]

XLogP3 1.3 [6]

Predicted Pharmacological Profile
Direct quantitative data on the receptor binding affinities and functional potencies of N-
Methylhomoveratrylamine are not readily available. However, based on the extensive

research on substituted phenethylamines, a potential pharmacological profile can be predicted.

Predicted Receptor Binding Affinities
The phenethylamine scaffold is a common feature in ligands for monoamine receptors.[9]

Structure-activity relationship (SAR) studies of phenethylamine derivatives suggest that N-
Methylhomoveratrylamine is likely to interact with serotonin (5-HT), dopamine (D), and

adrenergic (α) receptors.[10][11][12] The affinity for these receptors is influenced by the

substitution pattern on the phenyl ring and the nitrogen atom.[10][11] For instance, methoxy

groups on the phenyl ring can influence binding affinity for serotonin and dopamine

transporters.[9]

The following table presents a hypothetical summary of receptor binding affinities that would

need to be experimentally determined.
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Receptor Subtype
Predicted Binding Affinity
(Ki, nM)

Rationale based on SAR of
Phenethylamines

Serotonin Receptors

5-HT1A To be determined
N-methylation can modulate

affinity.

5-HT2A To be determined

Phenethylamines often show

high affinity for 5-HT2A

receptors; methoxy

substitutions are common in 5-

HT2A ligands.[10][13][14]

5-HT2C To be determined

Often co-targeted with 5-HT2A

by phenethylamine derivatives.

[15]

Dopamine Receptors

D1 To be determined

Structural similarity to

dopamine suggests potential

interaction.[16]

D2 To be determined

A primary target for many

phenethylamine-based

compounds.[16]

D3 To be determined

Adrenergic Receptors

α1 To be determined

Some N-substituted

phenethylamines exhibit

affinity for α1 receptors.[11][17]

α2 To be determined

Monoamine Transporters

SERT To be determined

DAT To be determined Phenethylamine derivatives

are known inhibitors of
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dopamine reuptake.[12][16]

NET To be determined

Predicted Functional Activity
The functional activity of N-Methylhomoveratrylamine at its target receptors (i.e., whether it

acts as an agonist, antagonist, or inverse agonist) would need to be determined through

functional assays. For G protein-coupled receptors (GPCRs) like the serotonin, dopamine, and

adrenergic receptors, this is often assessed by measuring changes in second messenger

levels, such as cyclic adenosine monophosphate (cAMP).

The following table outlines the types of functional data that should be obtained.
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Receptor Subtype Assay Type
Predicted
Functional Potency
(EC50/IC50, nM)

Predicted Efficacy
(% of reference
agonist)

Serotonin Receptors

5-HT2A

Gq/11-mediated

signaling (e.g., IP1

accumulation or

calcium flux)

To be determined To be determined

5-HT1A

Gi/o-mediated

signaling (e.g.,

inhibition of cAMP

production)

To be determined To be determined

Dopamine Receptors

D2

Gi/o-mediated

signaling (e.g.,

inhibition of cAMP

production)

To be determined To be determined

Adrenergic Receptors

α1

Gq/11-mediated

signaling (e.g., IP1

accumulation or

calcium flux)

To be determined To be determined

Detailed Experimental Protocols
To empirically determine the pharmacological profile of N-Methylhomoveratrylamine, a series

of in vitro and in vivo experiments are required. The following sections provide detailed

methodologies for key assays.

In Vitro Receptor Binding: Competitive Radioligand
Binding Assay
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This assay is used to determine the binding affinity (Ki) of N-Methylhomoveratrylamine for a

specific receptor.

Objective: To determine the concentration of N-Methylhomoveratrylamine that inhibits 50% of

the specific binding of a radiolabeled ligand (IC50), and from this, to calculate the inhibitory

constant (Ki).

Materials:

Cell membranes prepared from cells stably expressing the target receptor (e.g., HEK293-h5-

HT2A).

Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-Ketanserin for the 5-

HT2A receptor).

Unlabeled reference compound for defining non-specific binding (e.g., Mianserin for the 5-

HT2A receptor).

N-Methylhomoveratrylamine test compound.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well microplates.

Glass fiber filter mats.

Cell harvester.

Scintillation cocktail.

Microplate scintillation counter.

Procedure:

Preparation of Reagents:

Prepare serial dilutions of N-Methylhomoveratrylamine in assay buffer.
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Dilute the radiolabeled ligand in assay buffer to a final concentration approximately equal

to its Kd.

Prepare a high concentration of the unlabeled reference compound for determining non-

specific binding.

Thaw and dilute the cell membrane preparation in ice-cold assay buffer.

Assay Incubation:

In a 96-well plate, add in triplicate:

Total Binding: Assay buffer, radiolabeled ligand, and cell membrane suspension.

Non-specific Binding: Unlabeled reference compound, radiolabeled ligand, and cell

membrane suspension.

Competition: Serial dilutions of N-Methylhomoveratrylamine, radiolabeled ligand, and

cell membrane suspension.

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60

minutes) to allow binding to reach equilibrium.[18]

Filtration and Washing:

Rapidly terminate the incubation by filtering the contents of the plate through a glass fiber

filter mat using a cell harvester.[19]

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

[18]

Quantification:

Dry the filter mat.

Add scintillation cocktail to each filter spot.

Measure the radioactivity using a microplate scintillation counter.
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Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the N-
Methylhomoveratrylamine concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[18]

Preparation

Assay Analysis

Serial Dilutions

IncubationRadioligand Prep

Membrane Prep

Filtration Quantification Data Plotting IC50 Determination Ki Calculation

Click to download full resolution via product page

Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: cAMP Measurement for Gs
and Gi/o-Coupled Receptors
This protocol describes a method to determine if N-Methylhomoveratrylamine acts as an

agonist or antagonist at Gs or Gi/o-coupled receptors by measuring changes in intracellular

cAMP levels.
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Objective: To measure the effect of N-Methylhomoveratrylamine on cAMP production in cells

expressing a target GPCR.

Materials:

Cells stably expressing the target Gs or Gi/o-coupled receptor (e.g., CHO-K1 or HEK293).

Cell culture medium and supplements.

N-Methylhomoveratrylamine test compound.

Reference agonist for the target receptor.

Forskolin (an activator of adenylyl cyclase, used for Gi/o-coupled receptor assays).

A commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

384-well white opaque microplates.

Plate reader compatible with the chosen assay kit.

Procedure:

Cell Culture and Plating:

Culture the cells under standard conditions.

Seed the cells into a 384-well plate at a predetermined density and incubate overnight.[20]

Compound Treatment:

Prepare serial dilutions of N-Methylhomoveratrylamine and the reference agonist.

For Gs-coupled receptors (agonist mode): Add the compound dilutions to the cells and

incubate for a specified time (e.g., 30 minutes) at room temperature.[21]

For Gi/o-coupled receptors (agonist mode): Add the compound dilutions to the cells in the

presence of a fixed concentration of forskolin (e.g., EC80) to stimulate basal cAMP

production. Incubate for a specified time.[21][22]
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For antagonist mode (both Gs and Gi/o): Pre-incubate the cells with dilutions of N-
Methylhomoveratrylamine, then add a fixed concentration of the reference agonist (e.g.,

EC80).

Cell Lysis and cAMP Detection:

Lyse the cells and measure intracellular cAMP levels according to the instructions of the

chosen cAMP assay kit.[20][23] This typically involves adding detection reagents that

generate a measurable signal (e.g., fluorescence or luminescence) proportional to the

amount of cAMP.

Data Acquisition and Analysis:

Read the plate using a compatible plate reader.

Generate a standard curve using known concentrations of cAMP.

Convert the raw data to cAMP concentrations.

Plot the cAMP concentration against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or

IC50 (for antagonists).
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General workflow for a cell-based cAMP functional assay.
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In Vivo Behavioral Assessment: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in

rodents. This can provide initial insights into the potential stimulant, sedative, or

anxiolytic/anxiogenic effects of N-Methylhomoveratrylamine.[24][25]

Objective: To evaluate the effect of N-Methylhomoveratrylamine on spontaneous locomotor

activity and exploratory behavior in mice or rats.

Materials:

Adult male or female mice or rats.

N-Methylhomoveratrylamine test compound.

Vehicle control solution (e.g., saline).

Open field arena (a square or circular enclosure with video tracking capabilities or infrared

beams).[24]

Video recording and analysis software.

Procedure:

Animal Acclimation:

House the animals in the testing facility for at least one week before the experiment to

acclimate them to the environment.

On the day of testing, bring the animals to the testing room and allow them to acclimate for

30-60 minutes.[24][26]

Drug Administration:

Administer N-Methylhomoveratrylamine or vehicle control via a specific route (e.g.,

intraperitoneal, oral) at various doses.

Allow a predetermined time for the drug to take effect before starting the test.
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Open Field Test:

Gently place the animal in the center of the open field arena.

Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).

Record the session using an overhead video camera.

Data Analysis:

Use video tracking software to analyze the recordings for various parameters, including:

Total distance traveled: A measure of overall locomotor activity.[27]

Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior

(thigmotaxis).[27]

Rearing frequency: A measure of exploratory behavior.

Velocity: The speed of movement.

Compare the data from the drug-treated groups to the vehicle control group using

appropriate statistical tests (e.g., ANOVA).

Potential Signaling Pathways
Based on its phenethylamine structure, N-Methylhomoveratrylamine is likely to modulate

signaling pathways downstream of monoamine GPCRs. The following diagram illustrates a

hypothetical signaling cascade for a Gq-coupled receptor, such as the 5-HT2A receptor, which

is a common target for phenethylamines.[9]
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Hypothetical Gq-coupled signaling pathway for N-Methylhomoveratrylamine.

Conclusion and Future Directions
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N-Methylhomoveratrylamine is a phenethylamine derivative with a currently uncharacterized

pharmacological profile. Based on SAR of related compounds, it is predicted to interact with

monoamine receptors, particularly serotonin and dopamine receptors. To confirm these

predictions and fully elucidate its pharmacological properties, the detailed experimental

protocols outlined in this guide should be followed. A thorough characterization of its receptor

binding affinities, functional activities, and in vivo effects will be crucial to understanding its

potential therapeutic applications or toxicological risks. Future research should focus on

conducting these empirical studies to move beyond speculation and establish a definitive

pharmacological profile for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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